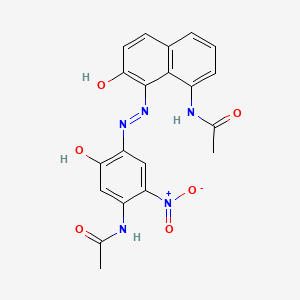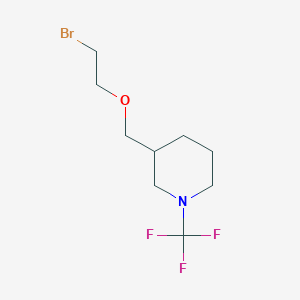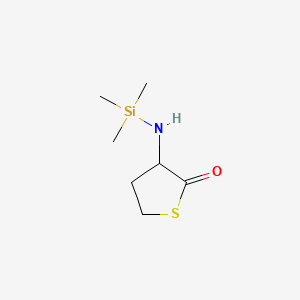
3-Biphenylacetic acid, 4'-chloro-5-pentoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Biphenylacetic acid, 4’-chloro-5-pentoxy- is a complex organic compound with the molecular formula C19H21ClO3. It contains a biphenyl core substituted with a carboxylic acid group, a chlorine atom, and a pentoxy group. This compound is known for its unique structural features, which include multiple aromatic rings and functional groups that contribute to its diverse chemical reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Biphenylacetic acid, 4’-chloro-5-pentoxy- typically involves multiple steps, starting with the formation of the biphenyl core. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The resulting biphenyl compound is then subjected to further functionalization to introduce the carboxylic acid, chlorine, and pentoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Biphenylacetic acid, 4’-chloro-5-pentoxy- undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The aromatic rings and functional groups can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce various functional groups in place of the chlorine atom.
Scientific Research Applications
3-Biphenylacetic acid, 4’-chloro-5-pentoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Biphenylacetic acid, 4’-chloro-5-pentoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions, leading to modulation of biological pathways. For example, the carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
3-Biphenylacetic acid, 4’-chloro-: Lacks the pentoxy group, leading to different reactivity and applications.
3-Biphenylacetic acid, 4’-methoxy-: Contains a methoxy group instead of a pentoxy group, affecting its chemical properties and interactions.
Uniqueness
3-Biphenylacetic acid, 4’-chloro-5-pentoxy- is unique due to the presence of the pentoxy group, which enhances its solubility and reactivity compared to similar compounds. This structural feature allows for a broader range of applications and interactions in various fields .
Properties
CAS No. |
61888-64-0 |
|---|---|
Molecular Formula |
C19H21ClO3 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-5-pentoxyphenyl]acetic acid |
InChI |
InChI=1S/C19H21ClO3/c1-2-3-4-9-23-18-11-14(12-19(21)22)10-16(13-18)15-5-7-17(20)8-6-15/h5-8,10-11,13H,2-4,9,12H2,1H3,(H,21,22) |
InChI Key |
ZBVRSHIQQHJODM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13955528.png)
![4-Chloro-3-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13955535.png)







![7-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane](/img/structure/B13955577.png)

![3-Benzo[d]isoxazol-3-yl-methyl-[1,2,4]oxadiazolidin-5-one](/img/structure/B13955597.png)
